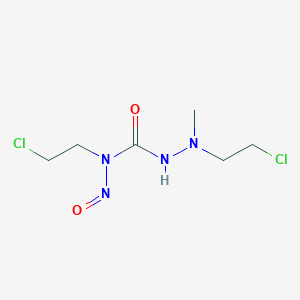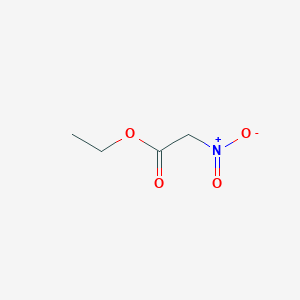
Indoraminhydrochlorid
Übersicht
Beschreibung
Indoramin hydrochloride is a piperidine antiadrenergic agent primarily used as an alpha-1 selective adrenoceptor antagonist. It is known for its ability to manage hypertension and benign prostatic hyperplasia by relaxing blood vessel walls and the muscles around the bladder and prostate .
Wissenschaftliche Forschungsanwendungen
Indoraminhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in der Untersuchung von Alpha-1-Adrenozeptor-Antagonisten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege.
Medizin: Primär zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt.
Industrie: Einsatz bei der Entwicklung von Pharmazeutika, die auf Alpha-1-Adrenozeptoren abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv und kompetitiv postsynaptische Alpha-1-Adrenozeptoren hemmt. Diese Hemmung führt zur Entspannung der glatten Gefäßmuskulatur, was zu einem verringerten peripheren Widerstand und Blutdruck führt. In der Prostata entspannt es hyperplastisches Muskelgewebe und verbessert den Harnfluss .
Wirkmechanismus
Target of Action
Indoramin hydrochloride primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle .
Mode of Action
Indoramin hydrochloride acts as an antagonist at the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits the action of catecholamines, such as adrenaline and noradrenaline, which are responsible for vasoconstriction . This results in vasodilation , leading to a decrease in blood pressure . Additionally, Indoramin has a direct myocardial depression action, which means it can reduce the force of heart contractions .
Biochemical Pathways
The biochemical pathways affected by Indoramin hydrochloride include the Neuroactive ligand-receptor interaction , Adrenergic signaling in cardiomyocytes , and Vascular smooth muscle contraction pathways . By blocking the Alpha-1A adrenergic receptor, Indoramin interferes with these pathways, leading to a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia .
Pharmacokinetics
Following oral administration, Indoramin is well absorbed and extensively metabolized . Peak plasma levels of the drug and its metabolites occur 1-2 hours after dosing . The clearance of Indoramin, determined after intravenous administration, is of the same order as liver blood flow . In the isolated perfused rat liver, the extraction ratio is 0.98 .
Result of Action
The molecular and cellular effects of Indoramin’s action result in a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia . By blocking the Alpha-1A adrenergic receptor, Indoramin causes vasodilation, reducing the force of heart contractions, and ultimately lowering blood pressure .
Biochemische Analyse
Biochemical Properties
Indoramin Hydrochloride is a selective alpha-1 adrenoceptor antagonist . This means it interacts with alpha-1 adrenoceptors, proteins that play a crucial role in the sympathetic nervous system. By blocking these receptors, Indoramin Hydrochloride can inhibit the biochemical reactions that these proteins are involved in .
Cellular Effects
As an alpha-1 adrenoceptor antagonist, Indoramin Hydrochloride can influence cell function by modulating cell signaling pathways associated with these receptors . This can have an impact on gene expression and cellular metabolism, particularly in cells that have a high density of alpha-1 adrenoceptors .
Molecular Mechanism
Indoramin Hydrochloride exerts its effects at the molecular level by binding to alpha-1 adrenoceptors and inhibiting their activity . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in a variety of signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Indoramin Hydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Indoramin Hydrochloride can vary with different dosages in animal models
Metabolic Pathways
Indoramin Hydrochloride is involved in metabolic pathways related to the metabolism of alpha-1 adrenoceptors
Vorbereitungsmethoden
Indoraminhydrochlorid wird üblicherweise aus Tryptophol synthetisiert. Der Syntheseweg beinhaltet die Alkylierung von 4-Benzamidopyridin mit einer Bromäthylverbindung, die von Tryptophol abgeleitet ist, was zu einem quaternären Pyridiniumsalz führt. Dieser Zwischenstoff wird dann unter Verwendung eines Raney-Nickel-Katalysators hydriert, um Indoramin zu erzeugen . Industrielle Produktionsmethoden folgen ähnlichen Synthesewegen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Indoraminhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen beinhalten oft die Hydrierung, wie in der Synthese zu sehen ist.
Vergleich Mit ähnlichen Verbindungen
Indoraminhydrochlorid ist einzigartig aufgrund seiner spezifischen Wirkung auf Alpha-1-Adrenozeptoren, ohne reflexartige Tachykardie zu verursachen. Ähnliche Verbindungen sind:
Prazosin: Ein weiterer Alpha-1-Adrenozeptor-Antagonist, der bei Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt wird.
Methyldopa: Wird bei Bluthochdruck eingesetzt, hat aber einen anderen Wirkmechanismus.
Propranolol: Ein Betablocker, der bei Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen eingesetzt wird.
This compound zeichnet sich durch seine direkte Myokarddepressionswirkung und seine Fähigkeit aus, den Blutdruck ohne signifikante reflexartige Tachykardie zu kontrollieren .
Eigenschaften
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSFHAKSSWOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046504 | |
| Record name | Indoramin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38821-52-2 | |
| Record name | Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoramin hydrochloride [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoramin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDORAMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Indoramin hydrochloride?
A1: Indoramin hydrochloride functions as a competitive α1-adrenoceptor antagonist. [, , , ] This means it binds to α1-adrenoceptors, primarily those found in vascular smooth muscle, and prevents the binding of endogenous agonists like norepinephrine. This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , , ]
Q2: How does Indoramin hydrochloride impact renal function in hypertensive individuals?
A2: Studies show that short-term treatment with Indoramin hydrochloride can lead to a significant increase in glomerular filtration rate and effective renal plasma flow, accompanied by a decrease in renal vascular resistance. [] This suggests that the drug may improve renal hemodynamics in hypertensive patients.
Q3: Does Indoramin hydrochloride demonstrate any anti-arrhythmic properties?
A3: Yes, Indoramin hydrochloride has shown efficacy in reversing severe myocardial conduction disorders and ventricular fibrillation induced by hypothermia in experimental settings. [] It also exhibits protective effects against electrically-induced ventricular fibrillation. [] These anti-arrhythmic properties are thought to stem from its α-adrenoceptor blocking and membrane stabilizing actions. []
Q4: Are there any notable effects of Indoramin hydrochloride on peripheral blood flow?
A4: Indoramin hydrochloride has been observed to induce an increase in skin blood flow, particularly to the extremities. [] This effect is likely due to its α-adrenoceptor blocking action on receptors controlling blood flow in these areas. []
Q5: Does Indoramin hydrochloride interact with other receptor systems besides α-adrenoceptors?
A5: While primarily an α1-adrenoceptor antagonist, Indoramin hydrochloride exhibits some affinity for other receptors. For instance, it demonstrates potent antihistamine action, satisfying the criteria for competitive antagonism. [] It also antagonizes 5-hydroxytryptamine (serotonin) on the rat isolated fundus and ileum. [] Notably, it lacks significant β-adrenoceptor blocking or anticholinergic activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)








